molecular formula C9H17NO2 B3035512 N-cyclohexyl-N-methylglycine CAS No. 3235-70-9

N-cyclohexyl-N-methylglycine

Cat. No.: B3035512
CAS No.: 3235-70-9
M. Wt: 171.24 g/mol
InChI Key: GLFNIJSJZLSPEH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methylglycine is a glycine derivative featuring a cyclohexyl group and a methyl group attached to the nitrogen atom of the amino acid backbone. While direct data on this compound is absent in the provided evidence, its structural analogs offer insights into its properties. Glycine derivatives are widely used in organic synthesis, pharmaceuticals, and biochemical research due to their tunable solubility and reactivity. For instance, esterified forms like Methyl N-cyclohexylglycinate (C₉H₁₇NO₂, MW 171.24 g/mol) are common intermediates in peptide synthesis . The cyclohexyl group enhances lipophilicity, while the methyl group influences steric effects and metabolic stability.

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(7-9(11)12)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFNIJSJZLSPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexyl-N-methylglycine can be synthesized through a multi-step process. One common method involves the reaction of N-cyclohexyl-N-methylamine with ethyl 2-bromoacetate in ethanol, followed by hydrolysis. The reaction conditions typically include:

Industrial Production Methods: Industrial production of N-cyclohexyl-N-methylglycine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: N-cyclohexyl-N-methylglycine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Cyclohexylmethyl ketone or cyclohexylmethyl carboxylic acid.

    Reduction: Cyclohexylmethylamine or cyclohexylmethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclohexyl-N-methylglycine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methylglycine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-cyclohexyl-N-methylglycine (inferred properties) with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Properties/Applications References
N-Cyclohexyl-N-methylglycine C₉H₁₇NO₂ 171.24 (calculated) Cyclohexyl, Methyl Carboxylic acid, Amine Hypothetical; potential biochemical applications Inferred
Methyl N-cyclohexylglycinate C₉H₁₇NO₂ 171.24 Cyclohexyl, Methyl ester Ester, Amine Ester form; used as synthetic intermediate
N,N-Dimethylglycine C₄H₉NO₂ 103.12 Two Methyl groups Carboxylic acid, Amine Antioxidant; used in metabolic studies
N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride - - Cyclohexyl, Ethyl, Methylamino Amide, Hydrochloride Ionic salt; enhanced solubility

Key Observations:

Functional Groups :

  • N-Cyclohexyl-N-methylglycine’s carboxylic acid group distinguishes it from its ester analog (Methyl N-cyclohexylglycinate), which has improved volatility for gas chromatography .
  • N,N-Dimethylglycine lacks the bulky cyclohexyl group, resulting in higher aqueous solubility (relevant in drug delivery) .

The hydrochloride salt of N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide () demonstrates how ionic derivatives improve stability in polar solvents .

Safety and Handling :

  • Cyclohexyl-containing compounds (e.g., N-Cyclohexyl-N-methylcyclohexanamine in ) may emit irritant fumes during combustion, requiring firefighters to use self-contained breathing apparatus .
  • N,N-Dimethylglycine’s safety data sheet highlights its use in manufacturing and laboratories, with precautions against improper handling .

Biological Activity

N-cyclohexyl-N-methylglycine (also known as sarcosine) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a glycine transport inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of N-Cyclohexyl-N-methylglycine

N-cyclohexyl-N-methylglycine is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system (CNS). As a glycine transporter (GlyT) inhibitor, it affects synaptic levels of glycine, which is vital for neurotransmission and has implications for various neuropsychiatric conditions.

The primary mechanism through which N-cyclohexyl-N-methylglycine exerts its effects is by inhibiting the glycine transporters GlyT-1 and GlyT-2. These transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its availability for NMDA receptor activation. Increased synaptic glycine levels can enhance NMDA receptor function, which is critical for processes such as learning and memory.

Antipsychotic Effects

Research has indicated that N-cyclohexyl-N-methylglycine may have antipsychotic properties. In studies involving animal models, administration of this compound has been associated with improved cognitive function and reduced symptoms related to schizophrenia. For instance, heterozygous knockout mice lacking GlyT-1 showed enhanced NMDA receptor activity and better memory retention when treated with N-cyclohexyl-N-methylglycine .

Neuroprotective Properties

Additionally, N-cyclohexyl-N-methylglycine has been studied for its neuroprotective effects. It appears to protect neuronal cells against oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases. This protective mechanism may involve modulation of intracellular calcium levels and reduction of excitotoxicity .

Case Studies and Clinical Trials

Several studies have explored the clinical implications of N-cyclohexyl-N-methylglycine:

  • Schizophrenia Treatment : A notable clinical study demonstrated that patients with schizophrenia showed improved symptoms when treated with GlyT-1 inhibitors like N-cyclohexyl-N-methylglycine. The study highlighted a significant reduction in psychotic symptoms and enhanced cognitive performance .
  • Neurodegenerative Disorders : In models of neurodegeneration, compounds similar to N-cyclohexyl-N-methylglycine have shown promise in reducing neuronal death and improving behavioral outcomes. These findings suggest potential applications in diseases such as Alzheimer's and Parkinson's .

Data Table: Biological Activity Summary

Activity Effect Study Reference
AntipsychoticReduced symptoms in schizophrenia models
NeuroprotectionProtection against oxidative stress
Cognitive EnhancementImproved memory retention in animal studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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